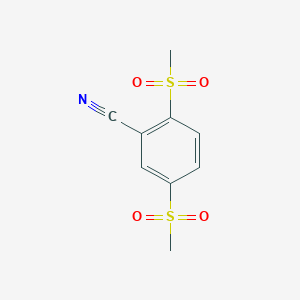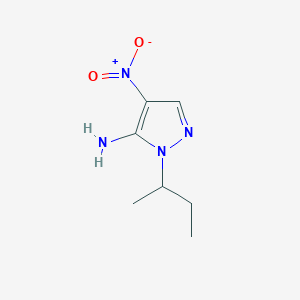
1-sec-Butyl-4-nitro-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-Butyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyrazole derivative that has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 1-sec-Butyl-4-nitro-1H-pyrazol-5-amine is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular signaling pathways. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, it has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-sec-Butyl-4-nitro-1H-pyrazol-5-amine in lab experiments is its potent therapeutic activity. It has shown promising results in various scientific research applications, making it a valuable tool for drug discovery and development. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic activity.
Future Directions
There are several future directions for the research on 1-sec-Butyl-4-nitro-1H-pyrazol-5-amine. One of the main areas of focus is the optimization of its therapeutic activity. This can be achieved through the development of more potent analogs or the identification of novel targets for its mechanism of action. Furthermore, its potential as a neuroprotective agent can be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its anti-inflammatory activity can be investigated for the treatment of various inflammatory disorders.
Synthesis Methods
The synthesis of 1-sec-Butyl-4-nitro-1H-pyrazol-5-amine can be achieved through several methods. One of the most common methods is the reaction of 4-nitro-1H-pyrazole-5-amine with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
1-sec-Butyl-4-nitro-1H-pyrazol-5-amine has been extensively studied for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported its anti-tumor activity in various cancer cell lines. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-butan-2-yl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-5(2)10-7(8)6(4-9-10)11(12)13/h4-5H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXWZSUHBOHODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/no-structure.png)


![2-[2-[(4-Chlorophenyl)methylamino]ethoxy]ethanol](/img/structure/B2626086.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2626088.png)
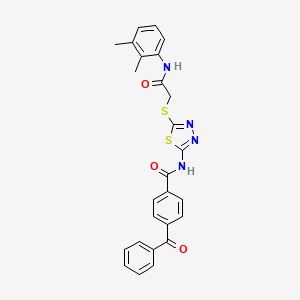
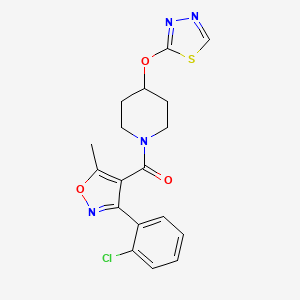
![(E)-methyl 2-((4-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2626092.png)
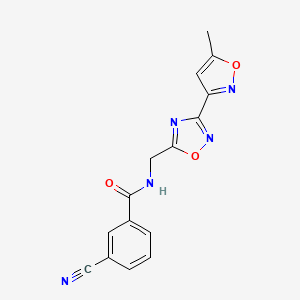
![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2626099.png)
